molecular formula C25H22N2O B5498526 2-[2-(2-methylphenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone

2-[2-(2-methylphenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone

Cat. No. B5498526
M. Wt: 366.5 g/mol
InChI Key: QZHYYAXVPJEMJL-FOCLMDBBSA-N
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Description

Synthesis Analysis

The synthesis of quinazolinones generally involves the amidation and cyclization of 2-aminobenzoic acid derivatives . For example, anthranilic acid derivatives can be coupled with the appropriate acid chloride to generate substituted anthranilates, which can then undergo cyclization by treatment with acetic anhydride .


Molecular Structure Analysis

The molecular structure of quinazolinones includes a quinazoline ring, which is a bicyclic compound containing two nitrogen atoms and a benzene ring .


Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions, including reactions with the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, and reaction with metal ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinones can vary depending on their specific structure. For example, the compound 3-(2-OXO-2-PHENYLETHYL)-4(3H)-QUINAZOLINONE has a molecular weight of 264.286 .

Mechanism of Action

The mechanism of action of quinazolinones can vary widely depending on their specific structure and functional groups. They have been found to exhibit a range of biological activities, including analgesic, anti-inflammatory, and anticancer activities, as well as antimicrobial activity .

properties

IUPAC Name

2-[(E)-2-(2-methylphenyl)ethenyl]-3-(2-phenylethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O/c1-19-9-5-6-12-21(19)15-16-24-26-23-14-8-7-13-22(23)25(28)27(24)18-17-20-10-3-2-4-11-20/h2-16H,17-18H2,1H3/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHYYAXVPJEMJL-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC2=NC3=CC=CC=C3C(=O)N2CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C2=NC3=CC=CC=C3C(=O)N2CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-methylphenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone

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